dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a pyridine core substituted with methyl groups at positions 2 and 6, dimethyl ester groups at positions 3 and 5, and a pyrazole moiety at position 2. The pyrazole ring is further substituted with a phenyl group and a 4-(ethylsulfanyl)phenyl group. This compound belongs to a class of DHPs known for their biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties .
Properties
Molecular Formula |
C28H29N3O4S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
dimethyl 4-[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H29N3O4S/c1-6-36-21-14-12-19(13-15-21)26-22(16-31(30-26)20-10-8-7-9-11-20)25-23(27(32)34-4)17(2)29-18(3)24(25)28(33)35-5/h7-16,25,29H,6H2,1-5H3 |
InChI Key |
UDOQFRRMZWJJGX-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol. This reaction is catalyzed by a small amount of aqueous HCl and can be carried out under microwave irradiation or conventional heating . The reaction conditions are optimized to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of microwave irradiation can be particularly advantageous in industrial production due to its ability to accelerate reaction rates and improve yields.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazole and dihydropyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination at the benzylic position.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl 4-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Table 1: Substituent and Ester Group Variations in DHP-Pyrazole Derivatives
Key Observations:
Ethylsulfanyl vs. Halogen/Methoxy: The ethylsulfanyl group in the target compound introduces a sulfur atom, enabling unique non-covalent interactions (e.g., S···π, CH-π) that may stabilize crystal packing or protein binding .
Substituent Position : Pyrazole substitution at position 3 (target compound) vs. position 5 (e.g., ) alters steric and electronic effects on the DHP core.
Insights:
- The target compound’s ethylsulfanyl group could enhance metabolic stability compared to methoxy or halogenated analogs, as sulfur-containing groups are less prone to oxidative degradation .
- Antimicrobial activity in analogs correlates with electron-donating groups (e.g., methoxy), whereas the ethylsulfanyl group’s electron-rich nature may offer similar benefits .
Crystallographic and Physicochemical Properties
Table 3: Crystallographic Data Comparison
Analysis:
- Hydrogen bonding in methoxy analogs (e.g., N–H···O) is absent in the target compound, but sulfur-mediated interactions could compensate .
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